molecular formula C13H13N5O B13750228 Acetamide, N-(3,8-dimethyl-3H-imidazo(4,5-f)quinoxalin-2-yl)- CAS No. 107609-69-8

Acetamide, N-(3,8-dimethyl-3H-imidazo(4,5-f)quinoxalin-2-yl)-

Cat. No.: B13750228
CAS No.: 107609-69-8
M. Wt: 255.28 g/mol
InChI Key: JHCVFAMHBNCNNG-UHFFFAOYSA-N
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Description

Acetamide, N-(3,8-dimethyl-3H-imidazo(4,5-f)quinoxalin-2-yl)- is a complex organic compound with the molecular formula C13H13N5O. This compound is part of the imidazoquinoxaline family, known for their diverse biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(3,8-dimethyl-3H-imidazo(4,5-f)quinoxalin-2-yl)- typically involves the reaction of 3,8-dimethylimidazo[4,5-f]quinoxaline with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid like sulfuric acid, to facilitate the acetylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(3,8-dimethyl-3H-imidazo(4,5-f)quinoxalin-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetamide, N-(3,8-dimethyl-3H-imidazo(4,5-f)quinoxalin-2-yl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-(3,8-dimethyl-3H-imidazo(4,5-f)quinoxalin-2-yl)- is unique due to its specific acetamide functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

107609-69-8

Molecular Formula

C13H13N5O

Molecular Weight

255.28 g/mol

IUPAC Name

N-(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)acetamide

InChI

InChI=1S/C13H13N5O/c1-7-6-14-9-4-5-10-12(11(9)15-7)17-13(18(10)3)16-8(2)19/h4-6H,1-3H3,(H,16,17,19)

InChI Key

JHCVFAMHBNCNNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)NC(=O)C

Origin of Product

United States

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